molecular formula C13H10F3N3OSe B11460381 2-amino-7-[3-(trifluoromethyl)phenyl]-6,7-dihydro[1,3]selenazolo[4,5-b]pyridin-5(4H)-one

2-amino-7-[3-(trifluoromethyl)phenyl]-6,7-dihydro[1,3]selenazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11460381
M. Wt: 360.20 g/mol
InChI Key: LTPKNDPYMHFRPF-UHFFFAOYSA-N
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Description

2-AMINO-7-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE is a heterocyclic compound that contains selenium, nitrogen, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-7-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE typically involves the following steps:

    Formation of the selenazole ring: This can be achieved by reacting a suitable selenourea derivative with a halogenated pyridine under basic conditions.

    Introduction of the trifluoromethyl group: This step involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-7-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The selenium atom in the selenazole ring can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form selenol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Selenoxide or selenone derivatives.

    Reduction: Selenol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-AMINO-7-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer and antimicrobial research.

    Materials Science: The presence of selenium and fluorine atoms can impart unique electronic and optical properties, making it useful in the development of advanced materials such as organic semiconductors and light-emitting diodes.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 2-AMINO-7-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: The exact pathways depend on the specific application, but may include oxidative stress pathways, signal transduction pathways, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-5-(TRIFLUOROMETHYL)PYRIDINE: Similar in structure but lacks the selenazole ring.

    2-AMINO-5-(TRIFLUOROMETHYL)-1,3,4-OXADIAZOLE: Contains an oxadiazole ring instead of a selenazole ring.

Uniqueness

2-AMINO-7-[3-(TRIFLUOROMETHYL)PHENYL]-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE is unique due to the presence of the selenazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H10F3N3OSe

Molecular Weight

360.20 g/mol

IUPAC Name

2-amino-7-[3-(trifluoromethyl)phenyl]-6,7-dihydro-4H-[1,3]selenazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C13H10F3N3OSe/c14-13(15,16)7-3-1-2-6(4-7)8-5-9(20)18-11-10(8)21-12(17)19-11/h1-4,8H,5H2,(H2,17,19)(H,18,20)

InChI Key

LTPKNDPYMHFRPF-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N=C([Se]2)N)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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